molecular formula C9H13NO2 B1245872 2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)- CAS No. 367941-40-0

2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-

Cat. No.: B1245872
CAS No.: 367941-40-0
M. Wt: 167.2 g/mol
InChI Key: LJJVKZSKPLBBSU-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)- is a natural product found in Pandanus amaryllifolius with data available.

Scientific Research Applications

Crystal Structure Analysis

The molecular structure of 2(5H)-Furanone derivatives has been a subject of interest in crystallography. For instance, the crystal structure of a related compound, 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, was determined using X-ray diffraction, revealing details about its molecular configuration and bonding patterns (Geng & Chen, 1999).

Thermal Decomposition Studies

The thermal decomposition reactions of 2(5H) Furanones have been theoretically modeled to understand their behavior under high temperatures. This research provides insights into the reaction mechanisms and product formation of these compounds (Würmel et al., 2015).

Synthetic Approaches

Synthetic methods for creating derivatives of 2(5H)-Furanone are an active area of research. For example, a new synthesis method for 5-methylene-2(5H)-furanone derivatives was developed, expanding the repertoire of furanone-based compounds (Antonioletti et al., 1984).

Applications in Strigolactones

The compound 3-Methyl-2(5H)-furanone serves as a structural unit in natural and synthetic strigolactones, which are important for plant growth and development. Research into synthesizing this furanone provides a foundation for studying its role in strigolactone biosynthesis and function (Malik et al., 2010).

Chiroptical Properties Analysis

The chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones have been investigated to understand their structural characteristics and potential applications in stereoselective reactions (Gawroński et al., 2004).

Physiological Activity Studies

The physiological effects of certain 2(5H)-furanone derivatives, such as their cooling properties, have been studied. These findings are significant in fields like food science and sensory analysis (Ottinger et al., 2001).

Properties

367941-40-0

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(2R)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one

InChI

InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8+/m0/s1

InChI Key

LJJVKZSKPLBBSU-JGVFFNPUSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)[C@@H]2CCCN2

SMILES

CC1=CC(OC1=O)C2CCCN2

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2

synonyms

nor-pandamarilactonine A
norpandamarilactonine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
Reactant of Route 2
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
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2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
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2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
Reactant of Route 5
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-
Reactant of Route 6
2(5H)-Furanone, 3-methyl-5-(2S)-2-pyrrolidinyl-, (5R)-

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